Sib 1893

Description

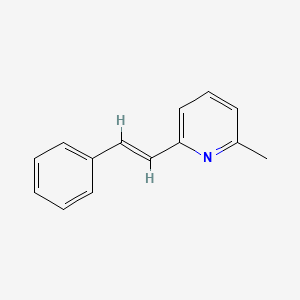

a selective mGluR5 antagonist; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-6-[(E)-2-phenylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISOFUCTXZKSOQ-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017353 | |

| Record name | [E]-2-Methyl-6-[2-phenylethenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7370-21-0, 6266-99-5 | |

| Record name | SIB 1893 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002607995 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [E]-2-Methyl-6-[2-phenylethenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIB 1893 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIB-1893 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X2F5X24UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of SIB-1893: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SIB-1893, identified as (E)-2-methyl-6-(2-phenylethenyl)pyridine, is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). Its mechanism of action, however, extends beyond simple mGluR5 antagonism, encompassing modulatory effects on other key players in glutamatergic neurotransmission. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the pharmacological effects of SIB-1893, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of neuropharmacology and the development of novel therapeutics targeting glutamatergic systems.

Primary Mechanism of Action: Non-Competitive Antagonism of mGluR5

SIB-1893 functions as a selective negative allosteric modulator of mGluR5. Unlike competitive antagonists that bind to the glutamate binding site, SIB-1893 binds to an allosteric site on the receptor, inducing a conformational change that prevents receptor activation by glutamate. This non-competitive antagonism has been demonstrated through various in vitro and in vivo studies.

Inhibition of mGluR5-Mediated Intracellular Signaling

Activation of mGluR5, a Gq-coupled receptor, typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum. SIB-1893 effectively blocks these downstream signaling events.

Quantitative analysis has demonstrated the potency of SIB-1893 in inhibiting mGluR5-mediated responses. In cell lines expressing human mGluR5 (hmGluR5), SIB-1893 inhibits glutamate-induced increases in intracellular calcium with high potency.[1] Similarly, in rat neonatal brain slices, SIB-1893 has been shown to inhibit the accumulation of inositol phosphates evoked by the mGluR5 agonist (S)-3,5-dihydroxyphenylglycine (DHPG) in brain regions with high mGluR5 expression, such as the hippocampus and striatum.[1]

Quantitative Data on mGluR5 Antagonism

The following table summarizes the key quantitative data for SIB-1893's activity at mGluR5.

| Parameter | Value | Cell/Tissue Type | Assay | Reference |

| IC50 | 0.29 µM | hmGluR5a-expressing cells | Glutamate-induced [Ca2+]i increase | [1] |

| IC50 | > 100 µM | hmGluR1b-expressing cells | Glutamate-induced [Ca2+]i increase | [1] |

| Inhibition | 60-80% | Rat neonatal brain slices (hippocampus and striatum) | DHPG-evoked inositol phosphate accumulation | [1] |

Secondary Pharmacological Activities

Beyond its primary action at mGluR5, SIB-1893 exhibits other significant pharmacological activities that contribute to its overall profile, particularly its neuroprotective effects.

Positive Allosteric Modulation of mGluR4

SIB-1893 has been identified as a positive allosteric modulator (PAM) of the human metabotropic glutamate receptor 4 (hmGluR4).[2][3] As a PAM, SIB-1893 enhances the potency and/or efficacy of the endogenous ligand glutamate at mGluR4. This receptor is a member of the Group III mGluRs, which are negatively coupled to adenylyl cyclase and are predominantly located presynaptically, where they inhibit neurotransmitter release. The positive modulation of mGluR4 by SIB-1893 may contribute to its neuroprotective effects by reducing excessive glutamate release.[2]

Non-Competitive Antagonism of NMDA Receptors

Several studies have demonstrated that SIB-1893 can act as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[4][5] This action is significant as excessive activation of NMDA receptors is a key mechanism of excitotoxicity and neuronal death. The neuroprotective effects of SIB-1893 in models of glutamate-mediated neurotoxicity are likely, at least in part, attributable to this NMDA receptor antagonism.[5]

Quantitative Data on Secondary Activities

| Target | Activity | Effect | Concentration | Reference |

| hmGluR4 | Positive Allosteric Modulator | Potentiates L-AP4-induced [35S]GTPγS binding | 100 µM | [2] |

| NMDA Receptor | Non-competitive Antagonist | Reduces NMDA-evoked whole-cell currents | 20-200 µM | [4][5] |

| NMDA Receptor | Non-competitive Antagonist | Decreases the duration of NMDA channel opening | 20-200 µM | [4][5] |

Detailed Experimental Protocols

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol is based on the methodology used to determine the IC50 of SIB-1893 at mGluR5.[1]

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing hmGluR5a are cultured in appropriate media.

-

Fluorescent Dye Loading: Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

-

Compound Application: SIB-1893 at various concentrations is pre-incubated with the cells.

-

Agonist Stimulation: Glutamate is added to stimulate the mGluR5 receptors.

-

Fluorescence Detection: Changes in intracellular calcium are measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value is calculated by fitting the concentration-response curve to a sigmoidal dose-response equation.

Phosphoinositide (PI) Hydrolysis Assay

This protocol is adapted from studies investigating the effect of SIB-1893 on mGluR5-mediated PI hydrolysis.[4]

-

Cell Culture and Labeling: Cultured rat cortical cells are incubated with myo-[3H]inositol to label the cellular phosphoinositide pools.

-

Pre-incubation: Cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) and varying concentrations of SIB-1893.

-

Agonist Stimulation: The specific mGluR5 agonist, (RS)-2-chloro-5-hydroxyphenylglycine (CHPG), is added to stimulate PI hydrolysis.

-

Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates is separated.

-

Quantification: The amount of [3H]inositol phosphates is determined by scintillation counting.

-

Data Analysis: The inhibitory effect of SIB-1893 is expressed as a percentage of the agonist-induced response.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the method used to assess the effect of SIB-1893 on NMDA receptor currents.[5]

-

Cell Preparation: Cultured rat cortical neurons are used for recording.

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The cell is held at a negative membrane potential (e.g., -60 mV).

-

Drug Application: A baseline NMDA-evoked current is established by applying NMDA. SIB-1893 is then co-applied with NMDA.

-

Data Acquisition: The whole-cell currents are recorded and digitized.

-

Data Analysis: The peak and steady-state NMDA-evoked currents in the presence and absence of SIB-1893 are compared to determine the extent of inhibition.

Visualizing the Mechanisms of Action

Signaling Pathway of mGluR5 and Inhibition by SIB-1893

Caption: SIB-1893 non-competitively inhibits mGluR5 signaling.

Experimental Workflow for [Ca2+]i Measurement

Caption: Workflow for intracellular calcium measurement.

Logical Relationship of SIB-1893's Neuroprotective Actions

Caption: Multifaceted neuroprotective mechanism of SIB-1893.

Conclusion

The mechanism of action of SIB-1893 is complex, extending beyond its well-characterized role as a selective non-competitive antagonist of mGluR5. Its ability to also act as a positive allosteric modulator of mGluR4 and a non-competitive antagonist of NMDA receptors provides a more complete picture of its pharmacological profile and offers a rationale for its observed neuroprotective effects. This technical guide has provided a detailed overview of these mechanisms, supported by quantitative data and experimental methodologies, to aid researchers in their exploration of this and similar compounds. A thorough understanding of such multifaceted pharmacological actions is crucial for the rational design and development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. Characterization of the exocytotic release of glutamate from guinea-pig cerebral cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. targetmol.cn [targetmol.cn]

- 5. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

SIB-1893: A Technical Guide to a Selective mGluR5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SIB-1893, a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). This document details its pharmacological profile, key experimental protocols for its evaluation, and its known signaling pathways.

Core Pharmacological Data

SIB-1893 is a potent and selective antagonist of the human mGluR5 receptor. Its primary mechanism of action is through non-competitive inhibition. The following tables summarize the quantitative data available for SIB-1893.

| Receptor Target | Assay Type | Value | Species | Reference |

| hmGluR5a | Intracellular Ca²⁺ response (inhibition of glutamate-induced) | IC₅₀: 0.29 µM | Human | [1] |

| hmGluR1b | Intracellular Ca²⁺ response (inhibition of glutamate-induced) | IC₅₀: >100 µM | Human | [1] |

| hmGluR2, hmGluR6, hmGluR7, hmGluR8 | Agonist and antagonist activity | Little to no activity | Human | [1] |

| AMPA, Kainate, NMDA Receptors | Agonist and antagonist activity | Little to no activity | Not Specified | [1] |

Table 1: In Vitro Selectivity and Potency of SIB-1893

| Off-Target | Assay Type | Effect | Concentration | Species | Reference |

| NMDA Receptor | Whole-cell voltage clamp | Inhibition of NMDA-evoked current (non-competitive) | 20 µM & 200 µM | Rat | [2] |

| hmGluR4 | [³⁵S]GTPγS binding & cAMP formation | Positive Allosteric Modulator | >10 µM | Human |

Table 2: Off-Target Activity of SIB-1893

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of mGluR5 and workflows for key experimental procedures used to characterize SIB-1893.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is designed to assess the antagonist activity of SIB-1893 at the mGluR5 receptor by measuring changes in intracellular calcium concentration.

Materials:

-

Cell line expressing hmGluR5a (e.g., CHO or HEK293 cells)

-

Culture medium (e.g., DMEM/F12)

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

SIB-1893

-

mGluR5 agonist (e.g., L-Glutamate or DHPG)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

Methodology:

-

Cell Plating: Seed the hmGluR5a-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading solution of Indo-1 AM and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Cell Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

-

Compound Addition:

-

Prepare serial dilutions of SIB-1893 in assay buffer.

-

Add the SIB-1893 dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Measurement:

-

Prepare the mGluR5 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Place the plate in the fluorescence reader.

-

Initiate fluorescence reading to establish a baseline.

-

Inject the agonist into the wells and continue to record the fluorescence signal for a specified period.

-

-

Data Analysis:

-

Calculate the change in fluorescence (or fluorescence ratio for ratiometric dyes like Indo-1) in response to the agonist.

-

Plot the percentage inhibition of the agonist response against the concentration of SIB-1893.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of mGluR5 activation, to quantify the antagonist effect of SIB-1893.

Materials:

-

Cultured cells expressing mGluR5 (e.g., primary cortical neurons or a stable cell line)

-

Inositol-free medium

-

[³H]-myo-inositol

-

Assay medium containing LiCl

-

SIB-1893

-

mGluR5 agonist (e.g., DHPG)

-

Perchloric acid

-

Dowex AG1-X8 resin

-

Scintillation cocktail and counter

Methodology:

-

Cell Labeling: Incubate the cells in inositol-free medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation:

-

Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells in assay medium containing LiCl (to inhibit inositol monophosphatase) for 15-30 minutes.

-

-

Compound Treatment: Add varying concentrations of SIB-1893 to the cells and incubate for 30 minutes.

-

Agonist Stimulation: Add the mGluR5 agonist and incubate for an additional 30-60 minutes.

-

Extraction of IPs:

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Neutralize the extracts.

-

-

Separation of IPs:

-

Apply the extracts to columns containing Dowex AG1-X8 resin.

-

Wash the columns to remove free inositol.

-

Elute the total inositol phosphates with a high-salt buffer.

-

-

Quantification:

-

Add the eluate to a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the data to a control group (agonist alone).

-

Plot the percentage inhibition of IP accumulation against the concentration of SIB-1893 to determine the IC₅₀.

-

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Activity

This protocol is used to investigate the off-target effects of SIB-1893 on NMDA receptor-mediated currents.[2]

Materials:

-

Primary cultured neurons (e.g., rat cortical neurons)

-

External recording solution (Mg²⁺-free)

-

Internal pipette solution

-

NMDA

-

SIB-1893

-

Patch-clamp rig with amplifier and data acquisition system

Methodology:

-

Cell Preparation: Use cultured neurons at 7-10 days in vitro.

-

Recording Setup:

-

Transfer a coverslip with neurons to the recording chamber and perfuse with Mg²⁺-free external solution.

-

Pull borosilicate glass pipettes to a resistance of 4-6 MΩ and fill with internal solution.

-

-

Whole-Cell Recording:

-

Establish a gigaohm seal on a neuron.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

NMDA Current Elicitation:

-

Apply a brief pulse of NMDA (e.g., 50 µM) to elicit an inward current.

-

Record the peak and steady-state components of the current.

-

-

SIB-1893 Application:

-

Perfuse the chamber with the external solution containing SIB-1893 (e.g., 20 µM or 200 µM) for at least 30 seconds.

-

Apply NMDA again in the presence of SIB-1893 and record the current.

-

-

Data Analysis:

-

Measure the peak and steady-state amplitudes of the NMDA-evoked currents before and after the application of SIB-1893.

-

Calculate the percentage inhibition of the current by SIB-1893.

-

For single-channel recordings in an outside-out patch configuration, analyze changes in channel open probability and mean open time.

-

In Vivo Neuroprotection Assay in a Model of Excitotoxicity

This protocol assesses the neuroprotective potential of SIB-1893 in an in vivo model of glutamate-induced neuronal death.

Materials:

-

Adult rodents (e.g., rats)

-

Stereotaxic apparatus

-

Excitotoxin (e.g., NMDA or glutamate)

-

SIB-1893

-

Vehicle for drug administration

-

Anesthetic

-

Histology equipment and reagents (e.g., for Nissl staining)

Methodology:

-

Animal Surgery:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Perform a craniotomy over the brain region of interest (e.g., striatum or hippocampus).

-

-

Drug Administration:

-

Administer SIB-1893 or vehicle via a systemic route (e.g., intraperitoneal injection) at a predetermined time before the excitotoxin injection.

-

-

Excitotoxin Injection:

-

Slowly infuse the excitotoxin into the target brain region using a microsyringe.

-

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesics.

-

Histological Analysis:

-

After a survival period (e.g., 7 days), perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Remove the brains, post-fix, and cryoprotect them.

-

Cut coronal sections through the lesion site.

-

Perform Nissl staining to visualize surviving neurons.

-

-

Data Analysis:

-

Quantify the lesion volume or the number of surviving neurons in the target region using image analysis software.

-

Compare the extent of neurodegeneration between the SIB-1893-treated and vehicle-treated groups.

-

Anticonvulsant Activity in the Amygdala-Kindled Rat Model

This protocol evaluates the anticonvulsant efficacy of SIB-1893 in a chronic model of temporal lobe epilepsy.

Materials:

-

Adult rats

-

Stereotaxic apparatus

-

Bipolar stimulating and recording electrodes

-

Constant current stimulator

-

EEG recording system

-

SIB-1893

-

Vehicle for drug administration

Methodology:

-

Electrode Implantation:

-

Anesthetize the rats and stereotaxically implant a bipolar electrode into the basolateral amygdala.

-

-

Kindling Procedure:

-

After a recovery period, determine the afterdischarge threshold (ADT) for each animal.

-

Deliver a daily electrical stimulation at the ADT until the animals exhibit consistent stage 5 seizures (fully kindled). Seizure severity is rated according to Racine's scale.

-

-

Drug Testing:

-

Once fully kindled, administer SIB-1893 or vehicle (e.g., i.p.) at various doses.

-

After a predetermined pretreatment time, deliver the kindling stimulation.

-

-

Behavioral and Electrophysiological Assessment:

-

Record and score the seizure severity.

-

Measure the afterdischarge duration from the EEG recordings.

-

-

Data Analysis:

-

Compare the seizure severity scores and afterdischarge durations between the drug-treated and vehicle-treated conditions.

-

Determine the effective dose (ED₅₀) of SIB-1893 for reducing seizure parameters.

-

References

The Role of Sib 1893 as a Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Sib 1893 as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). It consolidates quantitative data from key experimental findings, details the methodologies used for its characterization, and illustrates the underlying signaling pathways and experimental workflows.

Introduction to mGluR4 and Allosteric Modulation

Metabotropic glutamate receptor 4 (mGluR4) is a member of the Group III metabotropic glutamate receptors, which are Class C G-protein coupled receptors (GPCRs).[1] These receptors play a crucial neuromodulatory role in the central nervous system, primarily through the inhibition of adenylyl cyclase upon activation.[2] mGluR4 is predominantly located presynaptically, where it regulates the release of neurotransmitters like glutamate and GABA.[1] Due to its involvement in modulating synaptic transmission, mGluR4 has emerged as a promising therapeutic target for neurological and psychiatric disorders, including Parkinson's disease.[1][3]

Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric agonist binding site.[1] While having little to no intrinsic agonist activity themselves, PAMs can enhance the affinity and/or efficacy of an endogenous or exogenous orthosteric agonist.[1] This mechanism offers a more nuanced approach to modulating receptor function compared to direct agonists, potentially leading to improved therapeutic profiles with fewer side effects. This compound, initially identified as a selective antagonist for mGluR5, has also been characterized as a positive allosteric modulator of mGluR4.[4][5][6]

Quantitative Analysis of this compound's Modulatory Effects on mGluR4

The positive allosteric modulatory effects of this compound on human mGluR4 (hmGluR4) have been quantified in several key in vitro assays. The following tables summarize the significant findings, demonstrating how this compound enhances the function of the orthosteric agonist L-2-amino-4-phosphonobutyrate (L-AP4).

Table 1: Effect of this compound on L-AP4 Potency and Efficacy in [³⁵S]GTPγS Binding Assays

| Agonist | This compound Concentration | Fold-Shift in L-AP4 Potency | Maximal Response (% of L-AP4 alone) | Reference |

| L-AP4 | 100 µM | 3.2 | ~156% | [4] |

Data presented are derived from studies on hmGluR4-expressing cell membranes. The potentiation by this compound was completely blocked by the competitive mGluR4 antagonist CPPG, indicating the effect is dependent on receptor activation.[4]

Table 2: Effect of this compound on L-AP4 Affinity in [³H]L-AP4 Binding Assays

| This compound Concentration | Effect on KD of [³H]L-AP4 | Effect on Bmax | Reference |

| 100 µM | Two-fold decrease | No change | [4] |

This demonstrates that this compound increases the binding affinity of the orthosteric agonist L-AP4 for hmGluR4 without altering the total number of binding sites.[4]

Table 3: Agonist Activity of this compound in cAMP Assays

| Compound | EC₅₀ | Efficacy (% of L-AP4 response) | Reference |

| This compound | 26.4 µM | ~50% | [4] |

In whole-cell cAMP assays, this compound exhibited modest direct agonist activity, an effect not observed in [³⁵S]GTPγS binding assays with washed membranes. This agonist activity in the cell-based assay is suggested to be due to the presence of media-derived glutamate, which is then potentiated by this compound.[4]

Experimental Protocols

The characterization of this compound as an mGluR4 PAM relies on specific and detailed experimental methodologies. The following sections outline the core protocols employed in the cited research.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the receptor of interest.

-

Cell Culture and Membrane Preparation: Baby Hamster Kidney (BHK) cells stably expressing human mGluR4 (hmGluR4) are cultured and harvested. Cell membranes are prepared through homogenization and centrifugation, followed by a water wash to remove endogenous glutamate.[4]

-

Assay Buffer: The assay is typically performed in a buffer containing HEPES, NaCl, and MgCl₂.

-

Incubation: Membranes are incubated with GDP, the orthosteric agonist (e.g., L-AP4), the test compound (this compound), and [³⁵S]GTPγS.

-

Termination and Detection: The binding reaction is terminated by rapid filtration through glass fiber filters. The amount of bound [³⁵S]GTPγS is then quantified by liquid scintillation counting.

-

Data Analysis: Data are analyzed to determine the EC₅₀ and maximal effect (Emax) of the agonist in the presence and absence of the modulator.

cAMP Formation Assay

This assay measures the functional consequence of mGluR4 activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

-

Cell Culture: Intact BHK cells expressing hmGluR4 are used.[4]

-

Assay Conditions: Cells are typically pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. Adenylyl cyclase is then stimulated with forskolin.

-

Treatment: Cells are treated with the orthosteric agonist (L-AP4) and/or the allosteric modulator (this compound).

-

cAMP Measurement: The intracellular cAMP levels are measured using commercially available kits, often based on competitive binding immunoassays (e.g., ELISA or HTRF).

-

Data Analysis: The ability of the agonist and modulator to inhibit forskolin-stimulated cAMP production is quantified.

[³H]L-AP4 Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled orthosteric agonist to the receptor.

-

Membrane Preparation: As described for the [³⁵S]GTPγS binding assay.[4]

-

Incubation: Membranes are incubated with a fixed concentration of the radioligand ([³H]L-AP4) and varying concentrations of a competing unlabeled ligand (cold L-AP4) in the presence or absence of this compound.[4]

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured by scintillation counting.

-

Data Analysis: The data are used to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax) through saturation or competition binding analysis.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the signaling cascade of mGluR4 and the mechanism of positive allosteric modulation by this compound.

Caption: Canonical mGluR4 signaling pathway.

The primary signaling mechanism for mGluR4 involves coupling to Gi/o proteins.[5] Upon activation by an agonist like glutamate or L-AP4, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[7] This cascade ultimately modulates downstream cellular responses, such as a reduction in presynaptic neurotransmitter release.[7] Some evidence also suggests a non-canonical pathway involving phospholipase C (PLC) and protein kinase C (PKC).[7]

References

- 1. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SIB-1893: A Multi-Target Modulator of Glutamate Receptors

Authored For: Researchers, Scientists, and Drug Development Professionals December 14, 2025

Abstract

SIB-1893, known chemically as (E)-2-methyl-6-styryl-pyridine, is a synthetic organic compound that has garnered significant interest in neuroscience research due to its complex pharmacological profile. Initially identified as a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), subsequent studies have revealed its activity at other key glutamate receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted pharmacology of SIB-1893. It details its mechanisms of action as an mGluR5 negative allosteric modulator, an mGluR4 positive allosteric modulator, and a non-competitive NMDA receptor antagonist. Detailed protocols for key in vitro assays are provided, and its principal signaling pathways are visualized to facilitate a deeper understanding of its utility as a research tool in the study of glutamatergic neurotransmission and associated pathologies.

Chemical Structure and Physicochemical Properties

SIB-1893 is a pyridine derivative characterized by a styryl substituent. Its specific stereochemistry, (E), is crucial for its primary activity.

-

Compound Name: SIB-1893

-

Systematic Name: (E)-2-Methyl-6-(2-phenylethenyl)pyridine[1]

-

Synonyms: (E)-2-methyl-6-styryl-pyridine, SIB1893[2]

-

CAS Number: 7370-21-0[1]

-

SMILES: Cc1cccc(\C=C\c2ccccc2)n1[3]

Table 1: Physicochemical Properties of SIB-1893

| Property | Value | Source |

| Molecular Weight | 195.26 g/mol | [1][3][4] |

| Appearance | Yellow solid | [1] |

| Purity | >99% (HPLC) | [1] |

| Melting Point | 43.4 °C | [1] |

| Solubility | Insoluble in water; Soluble in DMSO (18 mg/mL) | [1][3] |

| Storage Temperature | 2 to 8 °C, desiccated | [1][3] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 2 | [5] |

Pharmacological Properties and Quantitative Data

SIB-1893 exhibits a complex pharmacological profile, acting as a modulator at multiple glutamate receptors. Its primary and most potent activity is as a non-competitive antagonist of mGluR5. However, it also functions as a positive allosteric modulator (PAM) of mGluR4 and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.

Table 2: Quantitative Pharmacological Data for SIB-1893

| Target | Action | Assay Type | Species / Cell Line | Value (IC₅₀ / K_D Effect) | Reference(s) |

| hmGluR5a | Non-competitive Antagonist | Intracellular Ca²⁺ Response | Human (L38-20 cells) | IC₅₀ = 0.29 µM | [1] |

| hmGluR1b | Non-competitive Antagonist | Intracellular Ca²⁺ Response | Human (L38-20 cells) | IC₅₀ > 100 µM (>340-fold selectivity) | [1] |

| hmGluR5a | Non-competitive Antagonist | Quisqualate-induced IP Accumulation | Human (L38-20 cells) | IC₅₀ = 2.3 µM | [1] |

| hmGluR4 | Positive Allosteric Modulator | [³H]L-AP4 Binding | Human (BHK cells) | 2.0-fold decrease in K_D at 100 µM | [6] |

| hmGluR4 | Positive Allosteric Modulator | [³⁵S]GTPγS Binding (L-AP4 response) | Human (BHK cells) | 3.2-fold left-shift in L-AP4 EC₅₀ | [6] |

| NMDA Receptor | Non-competitive Antagonist | Whole-Cell Voltage Clamp | Rat (Cortical Neurons) | 20 µM reduces peak current to 55.9% | [7] |

| NMDA Receptor | Non-competitive Antagonist | Whole-Cell Voltage Clamp | Rat (Cortical Neurons) | 200 µM reduces peak current to 36.6% | [7] |

| NMDA Receptor | Non-competitive Antagonist | Outside-Out Patch Clamp | Rat (Cortical Neurons) | 200 µM reduces channel open time to 47.4% | [7] |

Signaling Pathways and Mechanisms of Action

The diverse activities of SIB-1893 translate into distinct effects on intracellular signaling cascades.

mGluR5 Negative Allosteric Modulation

As a non-competitive antagonist (or negative allosteric modulator), SIB-1893 binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This prevents the conformational change necessary for G-protein activation, thereby inhibiting the canonical Gq/11 signaling pathway. This leads to a reduction in phospholipase C (PLC) activity, subsequent decreases in inositol trisphosphate (IP₃) and diacylglycerol (DAG) production, and ultimately attenuated intracellular calcium mobilization. A key downstream effect is the reduction of presynaptic glutamate release.[2]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Noncompetitive metabotropic glutamate5 receptor antagonist (E)-2-methyl-6-styryl-pyridine (SIB1893) depresses glutamate release through inhibition of voltage-dependent Ca2+ entry in rat cerebrocortical nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SIB 1893 99 , solid 7370-21-0 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GPCRdb [gpcrdb.org]

- 6. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Sib 1893: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and initial characterization of Sib 1893, also known as (E)-2-methyl-6-(2-phenylethenyl)pyridine. This compound is a selective and noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This guide details the pharmacological properties of this compound, including its potency and mechanism of action, as well as its effects on key signaling pathways. Detailed experimental protocols for the key assays used in its initial characterization are provided to enable replication and further investigation. Furthermore, this guide includes visualizations of the relevant signaling cascades and experimental workflows to facilitate a deeper understanding of the scientific data.

Introduction

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system. Among the eight subtypes, mGluR5 has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders. The discovery of selective antagonists for this receptor has been a key step in understanding its physiological and pathophysiological roles.

This compound was identified through high-throughput screening as a potent and selective noncompetitive antagonist of mGluR5. Its discovery has provided a valuable pharmacological tool for elucidating the function of mGluR5 and has paved the way for the development of novel therapeutics. This guide summarizes the initial characterization of this compound, presenting its pharmacological data, the experimental methods used for its evaluation, and the signaling pathways it modulates.

Data Presentation

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: In Vitro Potency of this compound at mGluR5

| Assay Type | Receptor | Species | IC50 (µM) | Mechanism of Action |

| Glutamate-induced Ca2+ mobilization | hmGluR5a | Human | 0.29 | Noncompetitive |

| (S)-3,5-DHPG-evoked inositol phosphate accumulation | mGluR5 | Rat | ~0.3 | Noncompetitive |

Data compiled from multiple sources.

Table 2: Off-Target Activity of this compound

| Target | Activity | Species | Concentration (µM) | Effect |

| NMDA Receptor | Noncompetitive Antagonist | Rat | 20 | Reduction of peak NMDA current to 55.9% of control |

| NMDA Receptor | Noncompetitive Antagonist | Rat | 200 | Reduction of peak NMDA current to 36.6% of control |

| hmGluR4 | Positive Allosteric Modulator | Human | 100 | Two-fold decrease in KD of [3H]L-AP4 binding |

Data compiled from multiple sources.

Experimental Protocols

Measurement of Intracellular Calcium ([Ca2+]i) Mobilization

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration in response to mGluR5 activation and its inhibition by this compound.

Materials:

-

Cell line expressing human mGluR5a (e.g., HEK293 or CHO cells)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Glutamate or a specific mGluR5 agonist (e.g., (S)-3,5-DHPG)

-

This compound

-

96-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with automated liquid handling

Procedure:

-

Cell Plating: Seed the mGluR5a-expressing cells into 96-well microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions. Typically, this involves incubation with the dye in assay buffer for 30-60 minutes at 37°C.

-

Compound Incubation: After dye loading, wash the cells with assay buffer. Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation and Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a fixed concentration of glutamate or DHPG to stimulate the receptor and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the compound. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Phosphoinositide (PI) Hydrolysis Assay

This protocol measures the accumulation of inositol phosphates, a downstream product of mGluR5 activation, to quantify receptor activity.

Materials:

-

Rat neonatal brain slices (hippocampus and striatum) or cultured rat cortical neurons

-

[3H]-myo-inositol

-

Agonist: (S)-3,5-dihydroxyphenylglycine (DHPG)

-

This compound

-

Lithium chloride (LiCl)

-

Dowex AG1-X8 resin

-

Scintillation fluid and counter

Procedure:

-

Labeling: Incubate the brain slices or neurons with [3H]-myo-inositol in a suitable buffer for several hours to allow for its incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the labeled tissue to remove unincorporated [3H]-myo-inositol. Pre-incubate the tissue with LiCl, which inhibits the breakdown of inositol monophosphates, thereby amplifying the signal.

-

Compound Treatment: Add this compound at various concentrations and incubate for a specific period.

-

Agonist Stimulation: Add DHPG to stimulate mGluR5 and incubate for an appropriate time (e.g., 60 minutes).

-

Extraction of Inositol Phosphates: Terminate the reaction by adding a suitable extraction solution (e.g., chloroform/methanol/HCl). Separate the aqueous and organic phases.

-

Chromatography: Apply the aqueous phase to a Dowex AG1-X8 column. Wash the column to remove free [3H]-myo-inositol. Elute the total [3H]-inositol phosphates with a high-molarity salt solution.

-

Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of DHPG-stimulated PI hydrolysis by this compound at each concentration and determine the IC50 value.

Glutamate Release Assay from Synaptosomes

This protocol assesses the effect of this compound on neurotransmitter release from isolated nerve terminals.

Materials:

-

Rat cerebrocortical tissue

-

Sucrose solutions for density gradient centrifugation

-

HEPES-buffered saline

-

4-aminopyridine (4-AP) to depolarize the synaptosomes

-

This compound

-

Glutamate dehydrogenase and NADP+

-

Spectrofluorometer

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from rat cerebrocortical tissue using differential and density gradient centrifugation.

-

Pre-incubation: Pre-incubate the synaptosomes with this compound at various concentrations in a HEPES-buffered saline solution.

-

Glutamate Release Measurement: Add glutamate dehydrogenase and NADP+ to the synaptosome suspension. The release of glutamate will be enzymatically coupled to the reduction of NADP+ to NADPH, which can be monitored fluorometrically.

-

Depolarization: Stimulate glutamate release by adding 4-AP.

-

Fluorescence Monitoring: Measure the increase in NADPH fluorescence over time using a spectrofluorometer.

-

Data Analysis: Quantify the amount of glutamate released and determine the inhibitory effect of this compound on 4-AP-evoked glutamate release.

Mandatory Visualizations

Signaling Pathways

The Impact of Sib 1893 on Glutamate Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sib 1893, also known as (E)-2-methyl-6-(2-phenylethenyl)pyridine, is a potent and selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). As a crucial modulator of glutamatergic signaling, this compound has been instrumental in elucidating the physiological and pathological roles of mGluR5. This technical guide provides an in-depth overview of the mechanism of action of this compound, its pharmacological profile, and its impact on glutamate neurotransmission. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in neuroscience and drug development.

Introduction to Glutamate Neurotransmission and mGluR5

Glutamate is the primary excitatory neurotransmitter in the vertebrate central nervous system, playing a fundamental role in synaptic plasticity, learning, and memory.[1] Its actions are mediated by a variety of ionotropic and metabotropic glutamate receptors (mGluRs). The mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[2] mGluR5 is a Group I mGluR that is postsynaptically located and coupled to Gq/G11 proteins. Upon activation by glutamate, mGluR5 initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

This compound: A Selective mGluR5 Negative Allosteric Modulator

This compound acts as a negative allosteric modulator (NAM) of mGluR5. This means it binds to a site on the receptor that is distinct from the glutamate binding site and, in doing so, reduces the affinity and/or efficacy of glutamate. Schild analysis has confirmed a noncompetitive mechanism of inhibition.[3]

Quantitative Pharmacological Profile

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound at mGluR5

| Parameter | Receptor | Species | Cell Line | Value | Reference |

| IC50 | hmGluR5a | Human | - | 0.29 µM | [3] |

| IC50 | hmGluR1b | Human | - | >100 µM | [3] |

Table 2: In Vivo Effects of this compound

| Model | Species | Dosing | Effect | Reference |

| Body Temperature | Rat | 10, 20, 30 mg/kg (i.p.) | Dose-dependent hypothermia at 30 mg/kg | [4] |

| Pentetrazole-induced convulsions | Mouse | 0.25 - 10 mg/kg | No effect | [5] |

| Maximal electroshock | Mouse | 10, 20 mg/kg | No effect on anticonvulsant activity of other drugs | [5] |

Impact on Glutamatergic Signaling Pathways

The primary impact of this compound on glutamate neurotransmission is the attenuation of mGluR5-mediated signaling. This has several downstream consequences.

Inhibition of Intracellular Calcium Mobilization

By antagonizing mGluR5, this compound effectively blocks the glutamate-induced increase in intracellular calcium concentration ([Ca2+]i).[3] This has been demonstrated in cultured rat cortical neurons where this compound largely inhibits (S)-3,5-dihydroxyphenylglycine (DHPG)-evoked [Ca2+]i signals.[3]

Reduction of Inositol Phosphate Accumulation

Consistent with its mechanism of action, this compound inhibits the production of inositol phosphates, a downstream marker of mGluR5 activation. In rat neonatal brain slices, this compound inhibited DHPG-evoked inositol phosphate accumulation in the hippocampus and striatum by 60% to 80%.[3]

Modulation of Glutamate Release

Studies in rat cerebrocortical nerve terminals (synaptosomes) have shown that this compound can depress the evoked release of glutamate.[6] This effect is thought to be mediated by the inhibition of voltage-dependent Ca2+ entry through N- and P/Q-type channels, a process dependent on the modulation of PKC activity downstream of mGluR5.[6]

Off-Target and Unexpected Activities

While highly selective for mGluR5, some studies have reported other activities for this compound that are important to consider when interpreting experimental results.

NMDA Receptor Antagonism

At higher concentrations (20 or 200 µM), this compound has been shown to provide neuroprotection against NMDA- and glutamate-mediated neurodegeneration in cultured rat cortical cells.[7][8] This neuroprotective effect is likely mediated through a noncompetitive antagonist action at NMDA receptors, as this compound was found to reduce NMDA-evoked currents and decrease the open time of NMDA channels.[7]

Positive Allosteric Modulation of mGluR4

Surprisingly, this compound has been identified as a positive allosteric modulator (PAM) of the human metabotropic glutamate receptor 4 (hmGluR4).[9][10] In a recombinant expression system, this compound enhanced the potency and efficacy of the mGluR4 agonist L-AP4 in GTPγS binding and cAMP studies.[9][10] This effect was dependent on receptor activation and was blocked by a competitive mGluR4 antagonist.[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to mGluR5 activation and its modulation by this compound.

-

Cell Line: HEK293 cells stably expressing human mGluR5a.

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

mGluR5 agonist (e.g., Glutamate or DHPG)

-

This compound

-

-

Procedure:

-

Plate cells in a 96-well plate and grow to confluence.

-

Load cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Wash cells with assay buffer.

-

Add this compound at various concentrations and incubate.

-

Measure baseline fluorescence using a fluorescence plate reader.

-

Add the mGluR5 agonist and immediately begin recording fluorescence intensity over time.

-

Data is typically expressed as the change in fluorescence or as a percentage of the maximal response to the agonist.

-

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the accumulation of inositol phosphates, a downstream product of mGluR5 signaling.

-

Tissue/Cells: Rat neonatal brain slices (hippocampus and striatum) or cultured rat cortical neurons.

-

Reagents:

-

[3H]-myo-inositol

-

Assay Buffer (e.g., Krebs-bicarbonate buffer)

-

LiCl (to inhibit inositol monophosphatase)

-

mGluR5 agonist (e.g., DHPG)

-

This compound

-

Dowex AG1-X8 resin

-

-

Procedure:

-

Label cells or tissue slices with [3H]-myo-inositol overnight.

-

Wash to remove unincorporated label.

-

Pre-incubate with LiCl and this compound.

-

Stimulate with the mGluR5 agonist for a defined period.

-

Stop the reaction with perchloric acid.

-

Neutralize the samples and apply to Dowex columns.

-

Wash the columns to remove free inositol.

-

Elute the total inositol phosphates with formic acid.

-

Quantify the radioactivity in the eluate using liquid scintillation counting.

-

References

- 1. benchchem.com [benchchem.com]

- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 9. mdpi.com [mdpi.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

Investigating the Anticonvulsant Properties of Sib 1893: A Technical Guide

An In-depth Examination of a Selective mGluR5 Antagonist

Sib 1893, a potent and selective non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), has been a subject of scientific inquiry for its potential role in modulating neuronal excitability and its prospective anticonvulsant effects. This technical guide provides a comprehensive overview of the experimental investigation into the anticonvulsant properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols utilized in its evaluation.

Core Mechanism of Action

This compound exerts its primary effect as a non-competitive antagonist of the mGluR5 receptor.[1][2] This has been demonstrated through its ability to inhibit glutamate-induced increases in intracellular calcium ([Ca2+]i) at human mGluR5 (hmGluR5).[2] Further mechanistic studies have revealed that this compound may also suppress the release of glutamate by inhibiting voltage-dependent calcium entry into nerve terminals.[3]

Interestingly, the pharmacological profile of this compound is not limited to mGluR5 antagonism. Some research indicates that it also functions as a non-competitive antagonist of the NMDA receptor, which could play a role in its neuroprotective capabilities.[4] Furthermore, there is evidence to suggest that this compound can act as a positive allosteric modulator of the human metabotropic glutamate receptor 4 (hmGluR4).[5][6]

Signaling Pathway of this compound at mGluR5

Caption: Signaling pathway of mGluR5 and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating this compound.

| Parameter | Receptor | Value | Species/System | Reference |

| IC50 | hmGluR5 | 0.29 µM | Recombinant cell line | [2] |

| IC50 | hmGluR5 | 0.37 µM | Recombinant cell line | [2] |

Table 1: In Vitro Potency of this compound at the mGluR5 Receptor.

| Animal Model | Dosing Range (mg/kg) | Outcome | Species | Reference |

| Pentetrazole-induced convulsions | 0.25 - 10 | No significant anticonvulsant activity observed. | Mouse | [1] |

| Maximal Electroshock (MES) | Not specified | Did not modulate the antiseizure activity of conventional antiepileptic drugs. | Mouse | [1] |

| Amygdala-kindled seizures | Not specified | Reduced seizures and potentiated the protective effect of oxcarbazepine. | Rat | [7] |

| Interaction with Antiepileptics | 10 and 20 | Did not affect the protective action of valproate, ethosuximide, phenobarbital, and clonazepam. | Mouse | [1] |

| Motor Impairment (with AEDs) | Not specified | No motor impairment observed when combined with conventional antiepileptic drugs. | Mouse | [1] |

| Memory Effects (with Phenobarbital) | Not specified | Long-term memory disturbances observed. | Mouse | [1] |

Table 2: In Vivo Anticonvulsant and Behavioral Effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to evaluate the anticonvulsant properties of this compound.

Pentetrazole (PTZ)-Induced Convulsion Model

This model is widely used to screen for drugs that may be effective against generalized seizures.

Objective: To assess the ability of this compound to prevent or delay the onset of seizures induced by the chemoconvulsant pentetrazole.

Methodology:

-

Animals: Male albino mice are typically used.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 0.25, 1, 5, 10 mg/kg). A vehicle control group receives the same volume of the vehicle solution.

-

Induction of Seizures: After a set pretreatment time (e.g., 30-60 minutes), a convulsant dose of pentetrazole is administered subcutaneously (s.c.).

-

Observation: Animals are observed for a defined period (e.g., 30 minutes) for the presence and latency of clonic and tonic-clonic seizures. The percentage of animals protected from seizures is recorded.

Caption: Workflow for the pentetrazole-induced convulsion model.

Maximal Electroshock (MES) Seizure Model

The MES test is a standard preclinical model for identifying anticonvulsant drugs that may be effective against generalized tonic-clonic seizures.

Objective: To evaluate the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Methodology:

-

Animals: Male mice or rats are commonly used.

-

Drug Administration: this compound is administered (e.g., i.p. or orally) at various doses.

-

Induction of Seizures: Following the pretreatment period, a maximal electrical stimulus is delivered via corneal or ear-clip electrodes.

-

Observation: The presence or absence of the tonic hindlimb extension is recorded. Protection is defined as the abolition of this phase.

Amygdala Kindling Model

This model is considered to be a robust representation of temporal lobe epilepsy, a form of partial epilepsy.

Objective: To assess the effect of this compound on the development and expression of kindled seizures.

Methodology:

-

Electrode Implantation: Animals (typically rats) are surgically implanted with a bipolar electrode in the amygdala.

-

Kindling Procedure: A daily, brief, low-intensity electrical stimulation is delivered to the amygdala. This repeated stimulation leads to the progressive development of seizures, starting from focal seizures and culminating in generalized tonic-clonic convulsions.

-

Drug Testing: Once the animals are fully kindled (i.e., consistently exhibit generalized seizures), this compound is administered prior to the daily stimulation.

-

Observation: Seizure severity is scored using a standardized scale (e.g., Racine's scale), and the afterdischarge duration (the period of epileptiform electrical activity in the brain following the stimulation) is measured from the electroencephalogram (EEG).

Conclusion

The investigation into the anticonvulsant properties of this compound reveals a complex pharmacological profile. While its potent and selective antagonism at the mGluR5 receptor suggests a potential for modulating neuronal hyperexcitability, the in vivo evidence for broad-spectrum anticonvulsant activity is inconsistent. The compound failed to show efficacy in acute, generalized seizure models like the pentetrazole and maximal electroshock tests.[1] However, its ability to reduce seizures in the amygdala kindling model points towards a potential utility in specific types of focal epilepsy.[7] The additional mechanisms of action, including NMDA receptor antagonism and mGluR4 positive allosteric modulation, may contribute to its overall neurological effects and warrant further investigation. The memory disturbances observed in combination with phenobarbital highlight the need for careful consideration of potential side effects in any future therapeutic development.[1] Further research is required to fully elucidate the therapeutic potential of this compound and to identify the specific epileptic conditions, if any, for which it may offer a clinical benefit.

References

- 1. Influence of this compound, a selective mGluR5 receptor antagonist, on the anticonvulsant activity of conventional antiepileptic drugs in two models of experimental epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Noncompetitive metabotropic glutamate5 receptor antagonist (E)-2-methyl-6-styryl-pyridine (SIB1893) depresses glutamate release through inhibition of voltage-dependent Ca2+ entry in rat cerebrocortical nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preliminary Studies on Sib 1893 in Neurological Disorders: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sib 1893 ((E)-2-methyl-6-(2-phenylethenyl)pyridine) is a small molecule that has been investigated for its potential therapeutic applications in neurological disorders. Initially identified as a selective and noncompetitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5), subsequent research has revealed a more complex pharmacological profile.[1] this compound also acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor type 4 (mGluR4).[2] Furthermore, compelling evidence suggests that its neuroprotective effects are mediated, at least in part, through noncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3][4] This whitepaper provides an in-depth technical guide to the preliminary preclinical studies of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant signaling pathways and experimental workflows.

Pharmacological Profile

This compound exhibits a multi-target engagement within the central nervous system, which is critical for understanding its potential therapeutic effects and side-effect profile.

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism

This compound is a potent and selective noncompetitive antagonist of mGluR5.[1] It has been shown to inhibit glutamate-induced increases in intracellular calcium ([Ca2+]i) and (S)-3,5-dihydroxyphenylglycine (DHPG)-evoked inositol phosphate accumulation in both recombinant cell lines and native neuronal preparations.[1]

Metabotropic Glutamate Receptor 4 (mGluR4) Positive Allosteric Modulation

In addition to its mGluR5 activity, this compound functions as a positive allosteric modulator of mGluR4.[2] This was demonstrated by its ability to enhance the potency and efficacy of the mGluR4 agonist L-2-amino-4-phosphonobutyrate (L-AP4) in GTPγS binding and cAMP assays.[2]

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Studies have revealed that the neuroprotective properties of this compound are likely mediated by its action as a noncompetitive antagonist of the NMDA receptor.[3][4] this compound has been shown to reduce NMDA-evoked currents and decrease the open probability of NMDA channels.[3]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Receptor/Channel | Species/Cell Line | Agonist | Parameter | Value | Reference |

| Intracellular Calcium ([Ca2+]i) Mobilization | hmGluR5 | Cell lines expressing hmGluR5a | Glutamate | IC50 | 0.29 µM | [1] |

| Intracellular Calcium ([Ca2+]i) Mobilization | hmGluR1 | Cell lines expressing hmGluR1b | Glutamate | IC50 | >100 µM | [1] |

| Inositol Phosphate Accumulation | mGluR5 | Rat neonatal brain slices (hippocampus and striatum) | (S)-3,5-dihydroxyphenylglycine (DHPG) | % Inhibition | 60-80% | [1] |

| GTPγS Binding | hmGluR4 | hmGluR4 membranes | L-AP4 | Fold-shift in L-AP4 potency | 3.2 | [2] |

| cAMP Formation | hmGluR4 | Intact hmGluR4-expressing cells | L-AP4 (0.1 µM) | Potentiation | Yes | [2] |

| Whole-Cell Voltage Clamp | NMDA Receptor | Cultured rat cortical neurons | NMDA (50 µM) | % Reduction of Peak Current (20 µM this compound) | 44.1% | [3] |

| Whole-Cell Voltage Clamp | NMDA Receptor | Cultured rat cortical neurons | NMDA (50 µM) | % Reduction of Steady State Current (20 µM this compound) | 51.6% | [3] |

| Whole-Cell Voltage Clamp | NMDA Receptor | Cultured rat cortical neurons | NMDA (50 µM) | % Reduction of Peak Current (200 µM this compound) | 63.4% | [3] |

| Whole-Cell Voltage Clamp | NMDA Receptor | Cultured rat cortical neurons | NMDA (50 µM) | % Reduction of Steady State Current (200 µM this compound) | 68.7% | [3] |

| Single-Channel Patch Clamp | NMDA Receptor | Cultured rat cortical neurons | NMDA (2 µM) | % Reduction of Channel Open Time (20 µM this compound) | 26.98% | [3] |

| Single-Channel Patch Clamp | NMDA Receptor | Cultured rat cortical neurons | NMDA (2 µM) | % Reduction of Channel Open Time (200 µM this compound) | 52.57% | [3] |

| Single-Channel Patch Clamp | NMDA Receptor | Cultured rat cortical neurons | NMDA (2 µM) | Reduction of Open Probability (200 µM this compound) | Significant | [3] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Epilepsy

| Animal Model | Seizure Type | Agonist | Route of Administration | ED50 (mg/kg, i.p.) | Reference |

| DBA/2 Mice | Sound-induced (Clonic) | - | i.p. | 27 | [5] |

| DBA/2 Mice | Sound-induced (Tonic) | - | i.p. | 5.4 | [5] |

| Mice | CHPG-induced (Clonic) | (R,S)-2-chloro-5-hydroxyphenylglycine (CHPG) | i.p. | 0.19 | [5] |

| Mice | DHPG-induced (Clonic) | 3,5-dihydroxyphenylglycine (DHPG) | i.p. | 31 | [5] |

| Mice | Pentetrazole-induced convulsions | Pentetrazole | i.p. | No effect (up to 10 mg/kg) | [6] |

| Mice | Maximal Electroshock | - | i.p. | No effect | [6] |

Table 3: In Vivo Neuroprotection by this compound

| Animal Model | Insult | Endpoint | Doses Tested | Outcome | Reference |

| Cultured Rat Cortical Neurons | Glutamate (150 µM) | LDH Release | 20 µM, 200 µM | Significant neuroprotection | [3] |

| Cultured Rat Cortical Neurons | NMDA (50 µM) | LDH Release | 20 µM, 200 µM | Significant neuroprotection | [3] |

Table 4: In Vivo Pharmacodynamic and Safety Data for this compound

| Species | Parameter | Route of Administration | Dose (mg/kg) | Effect | Time Points of Significance | Reference |

| Wistar Rats | Body Temperature | i.p. | 10 | No significant effect | - | [7] |

| Wistar Rats | Body Temperature | i.p. | 20 | No significant effect | - | [7] |

| Wistar Rats | Body Temperature | i.p. | 30 | Significant decrease (hypothermia) | 90, 120, and 180 min post-injection | [7] |

| Mice | Motor Impairment (in combination with conventional antiepileptics) | i.p. | 10, 20 | No motor impairment | - | [6] |

| Mice | Long-term Memory (in combination with phenobarbital) | i.p. | Not specified | Disturbances observed | - | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Intracellular Calcium ([Ca2+]i) Mobilization Assay

-

Objective: To determine the inhibitory effect of this compound on mGluR5-mediated intracellular calcium release.

-

Cell Lines: Cell lines stably expressing human metabotropic glutamate receptor subtype 5a (hmGluR5a) or hmGluR1b.[1]

-

Methodology:

-

Cells are plated in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

This compound is added at various concentrations and incubated.

-

The cells are then stimulated with a specific agonist (e.g., glutamate).

-

Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader.

-

The concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.

-

Inositol Phosphate Accumulation Assay

-

Objective: To measure the effect of this compound on the mGluR5-mediated production of inositol phosphates.

-

Preparation: Neonatal rat brain slices (hippocampus and striatum).[1]

-

Methodology:

-

Brain slices are pre-incubated with myo-[3H]inositol to label the phosphoinositide pool.

-

Slices are then incubated with this compound at various concentrations.

-

The mGluR5 agonist (S)-3,5-dihydroxyphenylglycine (DHPG) is added to stimulate inositol phosphate production.

-

The reaction is terminated, and the total [3H]inositol phosphates are separated by anion-exchange chromatography.

-

Radioactivity is quantified by liquid scintillation counting.

-

The percentage inhibition of the DHPG-induced response by this compound is determined.

-

GTPγS Binding Assay

-

Objective: To assess the positive allosteric modulatory effect of this compound on mGluR4 activation.

-

Preparation: Membranes from cells expressing human mGluR4 (hmGluR4).[2]

-

Methodology:

-

Cell membranes are incubated with a fixed concentration of the mGluR4 agonist L-AP4, [35S]GTPγS, and varying concentrations of this compound.

-

The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to activated G-proteins is allowed to proceed.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The potentiation of L-AP4-stimulated [35S]GTPγS binding by this compound is quantified.

-

Cyclic AMP (cAMP) Formation Assay

-

Objective: To measure the downstream effect of this compound's positive allosteric modulation of mGluR4 on adenylyl cyclase activity.

-

Cell Line: Intact cells expressing hmGluR4.[2]

-

Methodology:

-

Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cells are then treated with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

-

The mGluR4 agonist L-AP4 is added in the presence or absence of this compound.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a competitive immunoassay (e.g., HTRF or ELISA).

-

The enhancement of L-AP4's inhibitory effect on forskolin-stimulated cAMP production by this compound is measured.

-

Whole-Cell Voltage Clamp Electrophysiology

-

Objective: To characterize the effect of this compound on NMDA receptor-mediated currents.

-

Preparation: Cultured rat cortical neurons.[3]

-

Methodology:

-

Whole-cell patch-clamp recordings are established from cultured neurons.

-

The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

NMDA is applied to the neuron to evoke an inward current.

-

This compound is co-applied with NMDA, and the resulting current is recorded.

-

The peak and steady-state components of the NMDA-evoked current in the presence of this compound are compared to the control response.

-

Sound-Induced Seizure Model in DBA/2 Mice

-

Objective: To evaluate the anticonvulsant efficacy of this compound in a genetic model of epilepsy.

-

Animal Model: DBA/2 mice, which are genetically susceptible to audiogenic seizures.[5]

-

Methodology:

-

DBA/2 mice at a susceptible age (e.g., 21-28 days) are used.

-

This compound is administered intraperitoneally (i.p.) at various doses.

-

After a predetermined time, the mice are exposed to a high-intensity acoustic stimulus (e.g., a bell or siren).

-

The occurrence and severity of clonic and tonic seizures are observed and scored.

-

The dose of this compound that protects 50% of the animals from seizures (ED50) is calculated.

-

Body Temperature Measurement in Rats

-

Objective: To assess the effect of this compound on core body temperature.

-

Animal Model: Freely moving Wistar rats.[7]

-

Methodology:

-

Rats are implanted with subcutaneous microchips for temperature monitoring.

-

Baseline body temperature is recorded.

-

This compound is administered intraperitoneally (i.p.) at various doses.

-

Body temperature is monitored at multiple time points post-injection (e.g., 0, 5, 10, 20, 30, 45, 60, 90, 120, and 180 minutes).[7]

-

Changes in body temperature from baseline are analyzed to determine the effect of the compound.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the actions of this compound.

Figure 1: mGluR5 Signaling Pathway and Site of this compound Antagonism.

Figure 2: mGluR4 Signaling Pathway and Positive Allosteric Modulation by this compound.

Figure 3: NMDA Receptor Signaling and Noncompetitive Antagonism by this compound.

Figure 4: Experimental Workflow for Evaluating Anticonvulsant Activity.

Discussion and Future Directions

The preliminary preclinical data for this compound reveal a compound with a multifaceted pharmacological profile. Its activity as an mGluR5 antagonist, mGluR4 positive allosteric modulator, and a noncompetitive NMDA receptor antagonist suggests its potential utility in a range of neurological disorders characterized by glutamatergic dysregulation.